N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanophenyl group, a fluorophenyl group, and a methylpyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-cyanophenylamine: This can be synthesized from 4-cyanobenzonitrile through a reduction reaction.
Synthesis of 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol: This intermediate is prepared through a condensation reaction involving 4-fluoroaniline and acetylacetone, followed by cyclization.
Formation of the final compound: The final step involves the reaction of 4-cyanophenylamine with 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl and pyrimidinyl groups.
Reduction: Reduced forms of the nitrile and pyrimidinyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A compound with a similar fluorophenyl group.
2,2’-Bipyridyl: Contains a bipyridine structure, similar in complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares some structural features with the cyanophenyl group.
Uniqueness
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
N-(4-cyanophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyanophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrimidine Derivative : Known for various biological activities, including anti-cancer properties.
- Acetamide Functionality : Often linked to enhanced solubility and bioavailability.
The molecular formula is C18H17FN2O2, with a molecular weight of approximately 320.34 g/mol.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and growth.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce programmed cell death in cancer cells, making it a candidate for anti-cancer therapies.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction | |
A549 (Lung Cancer) | 15.0 | Enzyme inhibition | |
HeLa (Cervical Cancer) | 10.0 | Receptor modulation |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations.
Case Studies
- Case Study on MCF-7 Cells : In a study conducted by Zhang et al., this compound was shown to significantly reduce cell viability in MCF-7 cells through the activation of caspase pathways, leading to apoptosis .
- A549 Cell Line Research : Another investigation revealed that this compound inhibited the proliferation of A549 lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production, thus promoting oxidative stress .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anti-tumor agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
- Excretion : Renal excretion is significant; monitoring kidney function is advisable during therapy.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGOGJXTUKQFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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